2-Fluoroethanol
Overview
Description
2-Fluoroethanol is an organic compound with the chemical formula CH₂FCH₂OH. This colorless liquid is one of the simplest stable fluorinated alcohols. It has a musky, rather tart odor and is miscible with water, ethanol, ethyl ether, and acetone . Historically, it was used as a pesticide, but its applications have since expanded into various scientific fields .
Scientific Research Applications
2-Fluoroethanol has diverse applications in scientific research:
Chemistry: It is used in the synthesis of various fluorinated compounds and as a solvent in organic reactions.
Biology and Medicine: It serves as a precursor for the synthesis of radiotracers used in positron emission tomography (PET) imaging.
Industry: It is used in the production of pesticides and other fluorinated chemicals.
Mechanism of Action
Target of Action
2-Fluoroethanol is an organic compound with the formula CH2FCH2OH . It primarily targets the alcohol dehydrogenase (ADH) enzyme . This enzyme plays a crucial role in the metabolism of alcohols in the body .
Mode of Action
This compound interacts with its target, the ADH enzyme, through a metabolic process . The ADH enzyme uses nicotinamide adenine dinucleotide (NAD+) as a cofactor to convert this compound into fluoroacetaldehyde . This fluoroacetaldehyde is then further metabolized into fluoroacetate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the alcohol metabolism pathway . The conversion of this compound to fluoroacetaldehyde and then to fluoroacetate disrupts the normal metabolic processes, leading to toxic effects .
Pharmacokinetics
It is known that this compound is metabolized by the adh enzyme, which suggests that it is likely absorbed and distributed in the body where adh is present
Result of Action
The metabolism of this compound results in the production of fluoroacetate, a toxic compound . Fluoroacetate is known to induce similar toxicity as that of fluoroacetate, which is known to metabolize to fluorocitrate to exert the toxic effect .
Safety and Hazards
Future Directions
The future outlook for the 2-Fluoroethanol Market looks promising due to its increasing demand in several applications . The growth in the pharmaceutical industry, particularly in the production of drugs and medicines, is one of the key drivers for the market . The market is expected to grow steadily in the coming years, driven by the expanding industries and increasing demand for effective solvents and dye intermediates .
Biochemical Analysis
Biochemical Properties
2-Fluoroethanol interacts with various enzymes and proteins. It is converted by alcohol dehydrogenase (ADH) using nicotinamide adenine dinucleotide (NAD+) as a cofactor . This interaction leads to the formation of fluoroacetaldehyde and then fluoroacetate .
Cellular Effects
It is known that in rats, this compound induced a similar toxicity as that of fluoroacetate . Fluoroacetate is known to metabolize to fluorocitrate to exert the toxic effect .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by ADH using NAD+ as a cofactor . This leads to the formation of fluoroacetaldehyde and then fluoroacetate
Temporal Effects in Laboratory Settings
It is known that nuclear quantum effects (NQEs) manifest in the structural parameters of this compound
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the formation of fluoroacetaldehyde and then fluoroacetate . The enzymes and cofactors it interacts with include ADH and NAD+
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroethanol can be synthesized through several methods:
Finkelstein Reaction: This involves treating 2-chloroethanol with potassium fluoride.
Alternative Methods: Similar procedures start from (1,3)-dioxolan-2-one and from 2-bromoethanol.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-chloroethanol with potassium fluoride in a high boiling point solvent of ethylene glycol type at 175°C .
Chemical Reactions Analysis
2-Fluoroethanol undergoes various chemical reactions:
Dehydrofluorination: In a basic solution, this compound undergoes dehydrofluorination to give acetaldehyde.
Formation of Triflate Ester: Reaction with trifluoromethanesulfonic anhydride in the presence of base yields the triflate ester.
Oxidation: It can be oxidized to fluoroacetaldehyde and then to fluoroacetate.
Common Reagents and Conditions:
Bases: Used in dehydrofluorination reactions.
Trifluoromethanesulfonic Anhydride: Used for the formation of triflate esters.
Major Products:
Acetaldehyde: Formed through dehydrofluorination.
Triflate Ester: Formed through reaction with trifluoromethanesulfonic anhydride.
Comparison with Similar Compounds
2-Fluoroethanol can be compared with other fluorinated alcohols:
2-Chloroethanol: Similar in structure but contains a chlorine atom instead of fluorine.
2-Bromoethanol: Contains a bromine atom instead of fluorine.
2,2,2-Trifluoroethanol: Contains three fluorine atoms and is used in different applications due to its higher fluorine content.
Uniqueness: this compound is unique due to its simple structure and stability as a fluorinated alcohol, making it a valuable intermediate in the synthesis of more complex fluorinated compounds .
Properties
IUPAC Name |
2-fluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDYAKVUZMZKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO | |
Record name | ETHYLENE FLUOROHYDRIN | |
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DSSTOX Substance ID |
DTXSID0059902 | |
Record name | 2-Fluoroethanol | |
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Molecular Weight |
64.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | ETHYLENE FLUOROHYDRIN | |
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Boiling Point |
218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C | |
Record name | ETHYLENE FLUOROHYDRIN | |
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Flash Point |
87.8 °F (EPA, 1998) | |
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Solubility |
Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C | |
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Density |
1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C | |
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Vapor Pressure |
21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C | |
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Mechanism of Action |
The fluoroacetate ion is not poisonous itself but is converted to fluorocitric acid, which blocks the tricarboxylic acid cycle, an essential mechanism of energy production in mammalian cells ... This manifests itself principally in disturbed activities of the central nervous system and of the heart. /Fluoroacetate/ | |
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CAS No. |
371-62-0, 63919-01-7 | |
Record name | ETHYLENE FLUOROHYDRIN | |
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Record name | 2-Fluoroethanol | |
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Record name | 2-FLUOROETHANOL | |
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Melting Point |
-15.61 °F (EPA, 1998), -26.4 °C | |
Record name | ETHYLENE FLUOROHYDRIN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-Fluoroethanol?
A1: this compound, often represented as CH3CH2FO, exists predominantly in a gauche conformation due to an intramolecular hydrogen bond between the fluorine and the hydroxyl group. []
Q2: How do nuclear quantum effects influence the structure and dynamics of this compound?
A2: Nuclear quantum effects (NQEs) significantly impact the torsional barrier around the FCCO and HOCC dihedrals in this compound. Path integral simulations reveal a notable reduction of this barrier at low temperatures near the cis region, explained by changes in the radii of gyration of the atomic ring polymers. NQEs also play a crucial role in accurately predicting the infrared spectrum of the molecule. []
Q3: How does the inclusion of fluorine affect the conformational preference compared to ethanol?
A3: In contrast to ethanol, which favors a trans conformation, this compound demonstrates a strong preference for the gauche conformation. This preference arises from the stabilizing interaction between the electronegative fluorine atom and the hydroxyl group. This interaction has been studied extensively using ab initio calculations and experimentally verified through various spectroscopic techniques. [, , ]
Q4: Have computational methods been employed to study the energetics and decomposition pathways of this compound?
A4: Yes, theoretical studies utilizing Hartree-Fock, DFT (Density Functional Theory), and MP2 (Møller-Plesset perturbation theory) methods have been used to explore the potential energy surface of this compound. These studies provided insights into the activation energies and mechanisms associated with thermal elimination reactions leading to the formation of products like H2O, HF, and vinyl alcohol isomers. []
Q5: Can you describe the molecular self-recognition observed in this compound dimers?
A5: Rotational spectroscopy coupled with ab initio calculations has revealed the formation of distinct homo- and heterochiral dimers of this compound. Interestingly, the insertion of the O-H group of one this compound molecule into the intramolecular O-H...F bond of another proves more energetically favorable than simple association through an intermolecular O-H...O-H bond. []
Q6: How do the structures of metal-dication/Uracil complexes compare to those of this compound complexes in the gas phase and matrix-isolated environments?
A6: Research has explored the structures of both ionic metal-dication/Uracil complexes and neutral this compound complexes using mass spectrometry and matrix isolation spectroscopy, respectively. In the case of this compound, studies in neon matrices confirm the formation of 1:1 hydrogen-bonded complexes with ethanol and this compound acting as hydrogen bond donors to propylene oxide. []
Q7: How does vibrational excitation influence conformational isomerization in this compound?
A7: Studies utilizing high-resolution infrared spectroscopy, particularly in the region of the asymmetric –CH2(F) stretch near 2980 cm-1, have provided insights into the vibrational dynamics and isomerization processes in this compound. The fragmentation pattern observed in the eigenstate-resolved infrared spectrum reveals the influence of intramolecular vibrational energy redistribution (IVR) on isomerization. The determined IVR lifetime of the asymmetric –CH2(F) stretch is approximately 275 ps. [, ]
Q8: Does the torsional barrier height in this compound affect its intramolecular vibrational relaxation (IVR) rate?
A8: Yes, research suggests an inverse correlation between the torsional barrier height and the IVR rate in this compound. The relatively high torsional barrier (1100–1700 cm−1) adjacent to the O-H chromophore results in a significantly slower IVR compared to molecules with lower barriers. This slower relaxation is evident from the longer IVR lifetimes observed in this compound (270–565 ps). []
Q9: What spectroscopic techniques have been used to study the conformational preferences and hydrogen bonding interactions in this compound?
A9: A combination of spectroscopic methods, including microwave, infrared, and far-infrared spectroscopy, has been employed to investigate the conformational landscape of this compound. These studies confirm the dominance of the gauche conformer, stabilized by intramolecular O-H…F hydrogen bonding, and provide detailed information on the energy differences and barriers between different conformers. [, , , , ]
Q10: What is the steric course of the gas-phase reaction of ethylene oxide with hydrogen halides (HF, HCl, HBr)? How does this compound relate to this?
A10: Research indicates that the gas-phase reactions of ethylene oxide with HCl and HBr proceed exclusively via anti-opening of the ring, yielding erythro-2-chloro- and 2-bromo[1,2-2H2]ethanol, respectively. This finding contradicts previous computational predictions suggesting a syn-opening mechanism. In the case of HF, the reaction primarily produces dioxane, oligomers, and polymers, with this compound formed in only minor amounts (5%). []
Q11: Can this compound be synthesized on metal surfaces? What are the challenges and outcomes?
A11: Attempts to synthesize this compound on metal surfaces, particularly Rh(111), via the decomposition of this compound itself or by reacting ethylene oxide with HF have not been successful. Studies focusing on the decomposition of various β-halohydrins on Rh(111) revealed an unexpected pathway analogous to the pinacol rearrangement, leading to the formation of acetaldehyde instead of the desired oxametallacycles. []
Q12: How does the mutagenicity of this compound compare to other halogenated ethanols?
A12: Compared to its chlorinated and brominated counterparts, this compound exhibits significantly lower mutagenicity in standard assays like the Salmonella/mammalian-microsome test. While bromo- and chloroethanols demonstrate notable mutagenic potential, this compound shows minimal to no activity, even at high concentrations. This difference highlights the crucial role of the halogen atom in dictating the biological activity of these molecules. [, ]
Q13: Has this compound been explored for applications in Positron Emission Tomography (PET) imaging?
A13: Yes, this compound serves as a precursor for synthesizing a fluorine-containing pH-sensitive MRI contrast agent. This agent incorporates either a fluorine-18 (18F) or fluorine-19 (19F) atom. The 18F version enables PET imaging, allowing for the quantification of the agent's concentration in vivo. []
Q14: Can you explain the concept of a bimodal MR-PET agent and its relevance to this compound?
A14: A bimodal MR-PET agent combines the capabilities of both Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). In the context of this compound, a derivative containing a fluorine atom can serve as such an agent. The fluorine atom allows for PET imaging to quantify the agent's concentration, while the molecule's other properties, like pH sensitivity, can be exploited for MRI-based measurements. This dual-modality approach facilitates more comprehensive and quantitative in vivo studies. []
Q15: What are the known metabolic pathways of this compound in biological systems?
A15: In rats, this compound is primarily metabolized to 2,2-dichloro-2-fluoroethanol, which is subsequently conjugated with glucuronic acid and excreted in urine. This metabolic process is time- and concentration-dependent. The cytochrome P-450 2E1 enzyme plays a key role in this metabolic conversion, as evidenced by inhibition studies using diallyl sulfide. [, ]
Q16: What is known about the toxicity of this compound?
A16: While this compound exhibits lower mutagenicity compared to other halogenated ethanols, it is known to be toxic to rats. This toxicity is linked to a significant increase in citrate levels within tissues. Further research on the underlying mechanisms of this toxicity is necessary. []
Q17: Are there any specific regulations or guidelines concerning the handling and disposal of this compound?
A17: As a fluorinated organic compound, this compound falls under the broader category of chemicals subject to Safety, Health, and Environmental (SHE) regulations. Specific guidelines and regulations may vary depending on geographical location and intended use. It is crucial to consult and adhere to local regulations and handle this compound with appropriate safety measures in place. [, , ]
Q18: What are the environmental concerns related to this compound and what strategies exist to address them?
A18: While specific research on the environmental impact of this compound may be limited, its structural similarity to other halogenated organic compounds raises concerns regarding potential persistence, bioaccumulation, and toxicity in the environment. It is essential to investigate its degradation pathways, ecotoxicological effects, and explore strategies for its safe disposal and potential remediation. [, ]
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